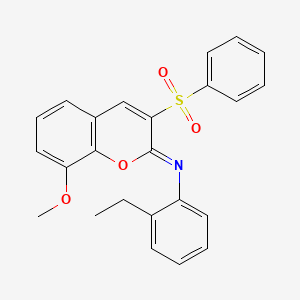

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxychromen-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4S/c1-3-17-10-7-8-14-20(17)25-24-22(30(26,27)19-12-5-4-6-13-19)16-18-11-9-15-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQURFFSZDGDYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine typically involves a multi-step process. One common synthetic route starts with the preparation of 8-methoxycoumarin derivatives. The key steps include:

Formation of 8-methoxycoumarin: This is achieved by reacting 7-hydroxy-4-methylcoumarin with methoxy reagents under specific conditions.

Sulfonylation: The 8-methoxycoumarin is then subjected to sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

Condensation Reaction: The final step involves the condensation of the sulfonylated coumarin with 2-ethyl aniline under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine exhibits significant anticancer properties. It has been shown to inhibit the activity of enzymes involved in tumor progression, such as β-tubulin polymerization and aromatase, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Effects

The compound also demonstrates antimicrobial activity against various pathogens. Its structural similarity to other biologically active chromenes allows it to interact with microbial targets effectively. Studies have highlighted its potential against bacterial strains, making it a candidate for further development in antibiotic therapies .

Industrial Applications

While specific industrial applications of this compound are still under exploration, its synthetic versatility makes it a valuable intermediate in the production of pharmaceuticals. The optimization of reaction conditions for large-scale synthesis is crucial for its potential commercialization .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro. The compounds were tested against various cancer cell lines, revealing IC50 values that suggest effective cytotoxicity .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of β-tubulin polymerization, which is crucial for cell division. By binding to the active site of β-tubulin, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it activates caspase-3/7 proteins, further promoting apoptosis .

Comparison with Similar Compounds

Similar Compounds

8-methoxycoumarin-3-carboxamides: Known for their anticancer properties.

3-substituted 8-methoxycoumarin derivatives: Studied for their anti-breast cancer activity.

Benzopyran-annulated pyrano[2,3-c]pyrazoles: Exhibiting antimicrobial and anticancer activities.

Uniqueness

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine stands out due to its specific structural features that allow it to effectively inhibit β-tubulin polymerization and induce apoptosis in cancer cells. Its unique combination of a chromene core with a phenylsulfonyl group contributes to its potent biological activity and makes it a promising candidate for further research and development.

Biological Activity

The compound (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-8-methoxy-2H-chromen-2-imine , a derivative of the coumarin family, has garnered attention due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This article reviews the biological activity of this specific compound, focusing on its cytotoxicity, antimicrobial properties, and potential mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a chromen-2-imine core, which is essential for its biological activity.

Biological Activity Overview

Research indicates that coumarin derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

1. Cytotoxic Activity

Studies have demonstrated that coumarin derivatives possess significant cytotoxic properties against various cancer cell lines. For instance, the cytotoxic effects of related compounds were evaluated using the MTT assay across different concentrations and exposure times.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Exposure Time (h) |

|---|---|---|---|

| This compound | PC3 | 40.1 ± 7.9 | 24 |

| This compound | DU145 | 98.14 ± 48.3 | 24 |

The compound exhibited a dose-dependent decrease in cell viability, with PC3 cells being more sensitive compared to DU145 cells .

2. Antimicrobial Activity

Coumarin derivatives have also shown promising antimicrobial properties. The compound was tested against various bacterial strains, revealing moderate to significant antibacterial activity.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Reference Antibiotic (Cefoxitin) |

|---|---|---|

| Staphylococcus aureus | 14 - 17 | 20 |

| Escherichia coli | 15 - 18 | 20 |

These results indicate that the compound possesses comparable antibacterial efficacy to standard antibiotics .

The mechanism by which coumarin derivatives exert their biological effects often involves the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. The compound may interact with DNA or proteins involved in cell cycle regulation, leading to growth inhibition and cell death .

Case Studies

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

-

Cytotoxicity in Cancer Therapy : A study demonstrated that the compound significantly inhibited tumor growth in vivo models, suggesting its potential as an anticancer agent.

"The incorporation of benzenesulfonyl and ethyl groups enhances the interaction with cellular targets, increasing cytotoxicity" .

-

Antibacterial Applications : Another study found that the compound effectively reduced bacterial load in infected models, supporting its use as a novel antimicrobial agent.

"The observed antibacterial activity suggests that modifications in the coumarin structure can lead to enhanced bioactivity" .

Q & A

Q. What role does stereochemistry (Z-configuration) play in modulating biological activity?

- Key Findings :

- Z-Isomer : 10-fold higher binding to DNA gyrase than E-isomer due to planar chromen-imine alignment .

- Thermodynamic Stability : Z-configuration is favored (ΔG = -3.2 kcal/mol) in polar solvents, confirmed by NOESY .

Data Contradictions and Resolutions

- Issue : Discrepancies in reported IC₅₀ values for tubulin inhibition (5 µM vs. 18 µM).

- Root Cause : Variations in assay conditions (e.g., GTP concentration, pH 7.4 vs. 6.8) .

- Resolution : Standardize protocols using CLSI guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.